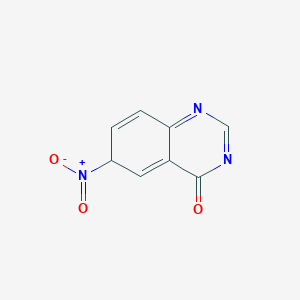

6-nitro-6H-quinazolin-4-one

Description

Historical Context and Significance of Quinazolinone Derivatives in Medicinal Chemistry

The quinazoline (B50416) scaffold was first synthesized in 1869, with the first derivative being 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, it was not until 1903 that the parent compound, quinazoline, was synthesized by Gabriel. nih.gov The name "quinazoline" was proposed by Widdege. nih.gov Quinazolinone derivatives, a class of fused heterocyclic compounds, have since become a cornerstone in medicinal chemistry due to their wide range of biological activities. nih.govnih.govijrar.org The stability of the quinazolinone nucleus has encouraged medicinal chemists to introduce various bioactive moieties to this core structure, leading to the synthesis of numerous potent medicinal agents. omicsonline.org

Historically, the discovery of the sedative-hypnotic effects of methaqualone in 1951 marked a significant milestone, establishing quinazolinones as a crucial class of therapeutic agents. omicsonline.org Over the decades, research has unveiled a broad spectrum of pharmacological activities associated with quinazolinone derivatives, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govnih.govomicsonline.org This diverse range of activities has solidified the quinazolinone skeleton as a "privileged structure" in drug discovery. researchgate.netmdpi.com

Overview of Bioactive Heterocyclic Systems: The Quinazolinone Framework

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their therapeutic and pharmacological activities. ijrar.orgmdpi.com Among these, the quinazolinone framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, stands out for its versatile biological potential. mdpi.comwisdomlib.org The chemical formula for quinazoline is C₈H₆N₂. mdpi.com Quinazolinones are derivatives of quinazoline and are broadly classified into two isomeric forms: 2-quinazolinone and 4-quinazolinone, with the 4-isomer being more common. researchgate.netmdpi.com

The bioactivity of quinazolinone derivatives is vast and well-documented. nih.govijrar.org They have been shown to exhibit a wide array of pharmacological effects, including:

Antimicrobial (antibacterial and antifungal) nih.govnih.govbiomedpharmajournal.org

Anti-inflammatory nih.govnih.gov

Anticonvulsant nih.govijrar.org

Antihypertensive nih.govresearchgate.net

This broad spectrum of activity is attributed to the ability to introduce various substituents at different positions on the quinazolinone ring system, which modulates their physicochemical properties and biological targets. mdpi.com

Introduction to Nitro-Substituted Quinazolinones: An Important Pharmacophore

The introduction of a nitro group (-NO₂) onto the quinazolinone scaffold can significantly influence the compound's biological activity. ontosight.ai The nitro group is a strong electron-withdrawing group, which can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets. ontosight.ai Nitro-substituted quinazolinones have emerged as an important pharmacophore in the development of new therapeutic agents. semanticscholar.org

Research has shown that the position of the nitro group on the quinazoline ring is crucial for its activity. semanticscholar.orgmdpi.com For instance, 6-nitro and 7-nitro derivatives have been extensively studied. semanticscholar.orgmdpi.com The presence of a nitro group has been associated with enhanced antimicrobial and anticancer activities in several quinazolinone derivatives. ontosight.airesearchgate.net For example, compounds with a nitro group have shown significant activity against Mycobacterium tuberculosis and various cancer cell lines. mdpi.comontosight.ai

Scope and Research Significance of 6-Nitro-6H-quinazolin-4-one in Contemporary Chemical Biology

This compound, a specific nitro-substituted quinazolinone, has garnered significant attention in contemporary chemical biology. Its research significance stems from its potential as a core structure for the development of novel therapeutic agents. The presence of the nitro group at the 6-position is a key feature that researchers are exploring for its impact on various biological activities. mdpi.com

Current research on this compound and its derivatives focuses on several key areas:

Anticancer Activity: Numerous studies have investigated the anticancer potential of 6-nitro-4-substituted quinazoline derivatives. researchgate.nettandfonline.com These compounds have been evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR). researchgate.nettandfonline.com

Antimicrobial Activity: The antimicrobial properties of nitroquinazolinone analogs are another active area of research. researchgate.net Studies have explored their efficacy against a range of pathogenic microbes, including bacteria and fungi. biomedpharmajournal.orgresearchgate.net

Photodynamic Therapy: Interestingly, 6-nitro-quinazolinone has been shown to exhibit photodynamic effects. nih.govresearchgate.net When combined with UVA irradiation, it has demonstrated photodestructive activity against human melanoma and glioblastoma cell lines, suggesting its potential as a photosensitizer in photodynamic therapy. nih.govresearchgate.net

The ongoing research into this compound highlights its importance as a versatile scaffold for the design and synthesis of new molecules with significant therapeutic potential in various fields of chemical biology.

Research Findings on this compound and its Derivatives

The following tables summarize key research findings on the biological activities of this compound and its derivatives.

Anticancer Activity

| Compound/Derivative | Cell Line(s) | Key Findings | Reference(s) |

| 6-nitro-4-substituted quinazolines | MGC-803, MCF-7, PC-9, A549, H1975 | Exhibited low micromolar cytotoxicity. Compound 18 showed nanomolar level inhibitory activity against MGC-803 cells. | researchgate.net |

| 6-nitro-4-substituted quinazolines (Compound 6c) | HCT-116, A549, WI-38 | Showed superior enzyme inhibition against mutant EGFR T790M and caused cell cycle arrest at the G2/M phase. | researchgate.nettandfonline.com |

| 6-nitro-quinazolinone | U87MG, T98G (glioblastoma), A-375 (melanoma) | In combination with UVA irradiation, it was found to be photodestructive. | nih.govresearchgate.net |

| 6-nitro derivatives of thiazole-containing 4(3H)-quinazolinone (Compounds k5 and k6) | PC3 (prostate cancer) | Showed the highest cytotoxic activities. | nih.govmui.ac.ir |

| N4-(3-chloro-4-methoxybenzyl)-N7,N7-dimethyl-6-nitroquinazoline-4,7-diamine | - | Investigated for potential anticancer applications. | ontosight.ai |

| 6-nitro-2-ibuprofenyl-4(3H)-quinazolin-4-one derivatives | - | Synthesized and evaluated as inhibitors of nitric oxide synthase (iNOS and nNOS), with potential as anti-stroke agents. | arabjchem.org |

Antimicrobial Activity

| Compound/Derivative | Microorganism(s) | Key Findings | Reference(s) |

| 4-[2-(3-bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl]benzoyl amino acids and di/tripeptides | Candida albicans, dermatophytes, gram-negative bacteria | Most compounds exhibited potent antifungal activity and good bioactivity against gram-negative bacteria. | researchgate.net |

| 6-nitro-substituted quinazolin-4-one derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Compound A-5 (containing o-nitrobenzaldehyde) showed very good activity against several bacterial and fungal strains. Compound A-6 (containing m-nitrobenzaldehyde) showed excellent activity against C. albicans. | biomedpharmajournal.org |

| 7-Chloro-6-nitroquinazoline-4-ol | Various microorganisms | Explored for potential antimicrobial effects. | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5N3O3 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

6-nitro-6H-quinazolin-4-one |

InChI |

InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-5H |

InChI Key |

CRDQNNJBYYLKGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2=CC1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for 6 Nitro 6h Quinazolin 4 One and Its Structural Analogs

Classical and Modern Methodologies for Quinazolin-4-one Core Construction

The construction of the fundamental quinazolin-4-one scaffold is a well-established area of organic synthesis, with numerous methods developed over the years. These techniques provide access to a wide array of substituted quinazolinones, which can then be further functionalized.

Cyclocondensation Reactions: Niementowski and Related Syntheses

The Niementowski quinazoline (B50416) synthesis is a cornerstone in the formation of 3H-quinazolin-4-ones, involving the reaction of anthranilic acids with amides. wikipedia.org This reaction has been a subject of extensive research, leading to various modifications to improve yields and reaction conditions. For instance, heating anthranilic acid with an excess of formamide (B127407) has been a common practice, with studies focusing on optimizing the temperature and reaction time to enhance the yield of quinazolin-4-one. generis-publishing.com One study reported an increase in yield to 96% by heating a 1:4 mixture of anthranilic acid and formamide at 130-135°C for two hours. generis-publishing.com

Microwave irradiation has emerged as a powerful tool to accelerate the Niementowski reaction, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov Solvent-free microwave-assisted synthesis of quinazolin-4-one from anthranilic acid and formamide has been reported to produce the product in high purity and yield (87%) within minutes, compared to the hours of heating required in conventional methods (61% yield). nih.govepstem.net

The Niementowski reaction can also be catalyzed by various substances. For example, organic clays (B1170129) have been used as catalysts in the solvent-less microwave-irradiated reaction of anthranilic acid with formamide, resulting in excellent yields. ijarsct.co.in

Approaches from Isatoic Anhydride (B1165640) and Anthranilic Acid Derivatives

Isatoic anhydride and other anthranilic acid derivatives serve as versatile starting materials for the synthesis of the quinazolin-4-one core. A widely used method involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. nih.govbrieflands.com This intermediate can then be reacted with various amines or other nitrogen sources to yield the desired quinazolin-4-one derivatives. nih.govbrieflands.com For example, refluxing the benzoxazinone (B8607429) with different amines can produce the corresponding 2,3-disubstituted-4(3H)-quinazolinones. nih.gov

The reaction of isatoic anhydride with primary amines and a carbon source, such as dimethyl sulfoxide (B87167) (DMSO) promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), provides an efficient one-pot synthesis of quinazolin-4(3H)-ones. scilit.com Isatoic anhydride can also be used in multi-component reactions, for instance, with aromatic aldehydes and acyl hydrazines in the presence of a catalyst like N-halosulfonamides to produce quinazolin-4(1H)-one derivatives in good yields. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the quinazolin-4-one scaffold in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate molecular diversity.

One such example is a three-component reaction of isatoic anhydride, an amine, and an orthoester, which can be performed under classical heating or microwave irradiation to afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org Another MCR involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under metal-free conditions. acs.org

The use of catalysts can further enhance the efficiency of MCRs. For instance, a copper-catalyzed three-component reaction of an amine-trichloroacetonitrile adduct and isatoic anhydride has been developed for the synthesis of quinazolin-4(1H)-ones. benthamdirect.com Similarly, a Selectfluor-triggered multi-component reaction of 2-aminoacetophenones and iso(thio)cyanates provides a domino protocol for the selective synthesis of fluorinated quinazolin(thi)ones. rsc.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Niementowski Synthesis | Anthranilic acid, Formamide | Heat (130-135°C) | Quinazolin-4-one | generis-publishing.com |

| Microwave-assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation | Quinazolin-4-one | nih.govepstem.net |

| From Isatoic Anhydride | Isatoic anhydride, Primary amines, DMSO | TMSOTf | Quinazolin-4(3H)-ones | scilit.com |

| Multi-Component Reaction | Isatoic anhydride, Amine, Orthoester | Heat or Microwave | 2,3-disubstituted quinazolin-4(3H)-ones | rsc.org |

| Multi-Component Reaction | Arenediazonium salts, Nitriles, Bifunctional anilines | Metal-free | 3,4-dihydroquinazolines and quinazolin-4(3H)-ones | acs.org |

Regioselective Nitration Protocols for the Quinazolin-4-one System

The introduction of a nitro group onto the quinazolin-4-one skeleton is a key step in the synthesis of 6-nitro-6H-quinazolin-4-one. The position of nitration is governed by the electronic properties of the quinazolinone ring system.

Electrophilic Nitration at the C-6 Position: Optimization and Yield Considerations

Electrophilic nitration is the primary method for introducing a nitro group onto the quinazolin-4-one ring. Theoretical considerations and experimental evidence suggest that the C-6 and C-8 positions are the most susceptible to electrophilic attack. nih.govscispace.com Specifically, the reaction of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.govnveo.org

The synthesis of 6-nitro-3(H)-quinazolin-4-one has been achieved by the nitration of 3(H)-quinazolin-4-one using a nitrating mixture. researchgate.net The yield of the nitration reaction can be influenced by various factors, including the specific quinazolinone substrate, the nitrating agent, and the reaction conditions. For example, the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one with fuming nitric acid and concentrated sulfuric acid resulted in the formation of 3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one in a 49.74% yield. researchgate.net

Comparison of Nitrating Agents for this compound Formation

A variety of nitrating agents have been explored for the nitration of aromatic compounds, and their effectiveness can vary for the quinazolin-4-one system.

The classical and most commonly used nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid . nih.govresearchgate.net This strong electrophilic system is effective in nitrating the deactivated aromatic ring of the quinazolinone nucleus, primarily at the C-6 position. nih.govresearchgate.net

Other nitrating systems have been investigated as potentially milder or more selective alternatives. For the nitration of 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, several agents were compared:

Fuming nitric acid-concentrated sulfuric acid: This was the only successful method, yielding the dinitro product. researchgate.net

Silver nitrate-N-bromosuccinimide (NBS): This combination did not yield the desired nitro derivative. researchgate.net

Ceric ammonium (B1175870) nitrate (B79036) (CAN)-silica supported sulfuric acid: This method was also unsuccessful in producing the nitro compound. researchgate.net

Ceric ammonium nitrate (CAN)-concentrated sulfuric acid: This system also failed to effect the desired nitration. researchgate.net

These findings suggest that for the nitration of this particular quinazolin-4-one derivative, the powerful electrophilicity of the mixed acid system is necessary to overcome the deactivating effect of the quinazolinone core and achieve nitration. researchgate.net

| Nitrating Agent | Substrate | Product | Yield | Reference(s) |

| Fuming HNO₃ / conc. H₂SO₄ | Quinazoline | 6-Nitroquinazoline | - | nih.govnveo.org |

| Fuming HNO₃ / conc. H₂SO₄ | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | 3-(4-chloro-3'-nitrophenyl)-2-methyl-6-nitro-quinazolin-4-one | 49.74% | researchgate.net |

| AgNO₃ / NBS | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | No desired product | - | researchgate.net |

| CAN / Silica-H₂SO₄ | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | No desired product | - | researchgate.net |

| CAN / conc. H₂SO₄ | 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one | No desired product | - | researchgate.net |

Synthetic Pathways Incorporating Pre-Formed Nitroaromatic Precursors

The construction of the this compound core often begins with readily available nitro-substituted aromatic compounds. A common and effective strategy involves the use of 5-nitroanthranilic acid.

One established method is the Niementowski reaction , where 5-nitroanthranilic acid is heated with formamide. jscimedcentral.com This one-step cyclization provides a direct route to 6-nitroquinazolin-4(3H)-one. jscimedcentral.com Variations of this reaction have been explored to improve yields and reaction conditions. For instance, microwave-assisted Niementowski reactions have been shown to be a rapid and efficient method for producing quinazolinone intermediates. ijprajournal.com

Another versatile precursor is 2-amino-5-nitrobenzonitrile (B98050). This compound can be reacted with guanidine (B92328) carbonate in the presence of a base like potassium hydroxide (B78521) to yield 6-nitroquinazoline-2,4-diamine. mdpi.com Alternatively, treatment of 2-amino-5-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates an intermediate that can be cyclized with anilines to produce 6-nitroquinazolines. nih.govfrontiersin.org

Furthermore, 7-chloro-6-nitroquinazolin-4(3H)-one serves as a key intermediate for synthesizing analogs. It can be prepared and subsequently reacted with nucleophiles like sodium p-toluenesulfinate to introduce different functionalities at the 7-position, yielding compounds such as 6-nitro-7-tosylquinazolin-4(3H)-one. mdpi.com Similarly, 7-fluoro-6-nitroquinazolin-4(3H)-one can undergo nucleophilic aromatic substitution with thiols, for example, (4-methoxyphenyl)methanethiol, to produce thioether derivatives. mdpi.com

The following table summarizes various synthetic approaches starting from pre-formed nitroaromatic precursors:

| Precursor | Reagents | Product | Reference |

| 5-Nitroanthranilic acid | Formamide | 6-Nitroquinazolin-4(3H)-one | jscimedcentral.com |

| 2-Amino-5-nitrobenzonitrile | Guanidine carbonate, KOH | 6-Nitroquinazoline-2,4-diamine | mdpi.com |

| 2-Amino-5-nitrobenzonitrile | DMF-DMA, Anilines | 6-Nitroquinazolines | nih.govfrontiersin.org |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | 6-Nitro-7-tosylquinazolin-4(3H)-one | mdpi.com |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | (4-Methoxyphenyl)methanethiol, NaOH | 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | mdpi.com |

Derivatization Techniques for Functionalization of this compound

Once the this compound core is established, further modifications can be introduced at various positions to create a diverse library of compounds. These derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity.

Modifications at Nitrogen Atoms (N-1, N-3) and Carbon Positions (C-2, C-4)

The nitrogen atoms at positions N-1 and N-3, as well as the carbon atoms at C-2 and C-4, are common sites for derivatization.

N-Alkylation and N-Arylation: The N-3 position is readily alkylated or arylated. For instance, 6-nitroquinazolin-4(3H)-one can be reacted with various substituted phenyl isothiocyanates to yield 2-thioxo-3-substituted quinazolin-4-ones. dovepress.com

C-2 and C-4 Modifications: The reactivity at the C-2 and C-4 positions allows for the introduction of a wide array of substituents. The 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus pentachloride and phosphorus oxychloride. jscimedcentral.com This chloro-substituted intermediate is then a versatile precursor for nucleophilic substitution reactions. For example, it can be reacted with glycine (B1666218) to form a quinazolinyl glycine derivative. jscimedcentral.com

The C-2 position can also be functionalized. For example, 2-bromomethyl-6-nitroquinazolin-4-one can be synthesized and subsequently reacted with pyridine (B92270) to form a pyridinium (B92312) salt. researchgate.net

The following table highlights some key derivatization reactions at these positions:

| Starting Material | Reagents | Position(s) Modified | Product | Reference |

| 6-Nitroquinazolin-4(3H)-one | Phenyl isothiocyanate | N-3, C-2 | 6-Nitro-2-thioxo-3-phenylquinazolin-4-one | dovepress.com |

| 6-Nitroquinazolin-4(3H)-one | POCl₃, PCl₅ | C-4 | 4-Chloro-6-nitroquinazoline | jscimedcentral.com |

| 4-Chloro-6-nitroquinazoline | Glycine | C-4 | [(6-Nitroquinazolin-4-yl)amino]acetic acid | jscimedcentral.com |

| 2-Bromomethyl-6-nitroquinazolin-4-one | Pyridine | C-2 | 1-[(6-Nitroquinazolin-4-on-2-yl)methyl]pyridin-1-ium bromide | researchgate.net |

Reduction of the Nitro Group to Amino Functionality and Subsequent Derivatizations

A pivotal transformation in the derivatization of this compound is the reduction of the nitro group to an amino group, yielding 6-amino-6H-quinazolin-4-one. This opens up a vast array of subsequent functionalization possibilities.

Reduction Methods: Several methods are employed for this reduction. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. jst.go.jp Another widely used method involves the use of stannous chloride (SnCl₂) in an acidic medium. jst.go.jpiucr.org Iron powder in the presence of an acid such as acetic acid or an ammonium salt like ammonium chloride is also a reliable reducing agent. mdpi.comresearchgate.net

Subsequent Derivatizations of the Amino Group: The resulting 6-amino group is a versatile handle for further modifications. It can undergo acylation with various acyl chlorides to form amides. jst.go.jp Reaction with isocyanates or isothiocyanates leads to the formation of urea (B33335) or thiourea (B124793) derivatives, respectively. jst.go.jp Furthermore, the amino group can be used as a nucleophile in substitution reactions. For example, it can be reacted with chloroacetyl chloride or 3-chloropropionyl chloride to introduce reactive side chains. mdpi.com

The table below outlines the reduction of the nitro group and subsequent derivatization of the resulting amine:

| Starting Material | Reagents for Reduction | Intermediate | Subsequent Reagents | Final Product | Reference |

| 6-Nitroquinazolin-4(3H)-one | SnCl₂·2H₂O, HCl | 6-Aminoquinazolin-4(3H)-one | - | - | iucr.org |

| N-(6-Nitroquinazolin-4-yl)acetamide | H₂, Pd/C | N-(6-Aminoquinazolin-4-yl)acetamide | Isocyanates/Isothiocyanates | 6-Urea/Thiourea derivatives | jst.go.jp |

| 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Fe, NH₄Cl | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | - | - | mdpi.com |

| 6-Nitroquinazolin-4(3H)-one | Fe, Acetic Acid | 6-Aminoquinazolin-4(3H)-one | Chloroacetyl chloride | 2-Chloro-N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of quinazolinone derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One notable green approach is the use of deep eutectic solvents (DES) as a reaction medium. For example, a choline (B1196258) chloride:urea deep eutectic solvent has been successfully employed in a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com Microwave irradiation is another powerful tool in green synthesis, often leading to significantly reduced reaction times and improved yields. ijprajournal.comtandfonline.com One-pot, multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification processes. For instance, a one-pot, three-component synthesis of quinazoline derivatives has been performed using 2-aminoaryl ketones, aldehydes, and ammonium acetate. tandfonline.com

The following table provides examples of green chemistry approaches for the synthesis of quinazolinone derivatives:

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Deep Eutectic Solvents (DES) | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | Use of choline chloride:urea as a recyclable and biodegradable solvent. | tandfonline.com |

| Microwave Irradiation | One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones | Rapid reaction times and high yields. | tandfonline.com |

| Microwave-Assisted Niementowski Reaction | Synthesis of 2-chloromethyl-6-nitroquinazolin-4(3H)-one | Faster and more efficient than conventional heating. | ijprajournal.com |

| One-Pot, Multi-Component Reaction | Synthesis of quinazoline derivatives from 2-aminoaryl ketones, aldehydes, and ammonium acetate | High atom economy and reduced waste. | tandfonline.com |

Structure Activity Relationship Sar Elucidation of 6 Nitro 6h Quinazolin 4 One Derivatives

Influence of the Nitro Group at C-6 on Receptor Binding and Biological Potency

For instance, in the context of anticancer activity, the C-6 nitro group has been shown to increase the efficacy of certain quinazoline (B50416) derivatives. nih.gov Studies on EGFR (epidermal growth factor receptor) inhibitors have indicated that a nitro group at the C-6 position can enhance the inhibitory activity. mdpi.com This is also observed in the development of PARP (poly-(ADP-ribose) polymerase) inhibitors, where the placement of a nitro group at C-6 is favorable for activity. nih.gov

Furthermore, the nitro group's ability to participate in hydrogen bonding and other non-covalent interactions can lead to a higher binding affinity for target receptors. nih.gov In a series of 4-arylamino-6-nitroquinazolines developed as antileishmanial agents, the nitro group was a key feature of the most potent compounds. researchgate.net The precise orientation and electronic environment created by the C-6 nitro group are thus crucial for optimizing the pharmacological effects of these derivatives.

Systematic Structural Variations and Their Pharmacological Impact

Systematic structural modifications of the 6-nitro-6H-quinazolin-4-one scaffold have been extensively explored to understand their impact on pharmacological activity. These variations often involve substitutions at the C-2, C-3, and C-4 positions of the quinazoline ring, as well as modifications to the C-6 nitro group itself. jpionline.orgnih.gov

Key structural variations and their observed pharmacological impacts include:

Substitutions at the C-2 Position: Introducing different groups at the C-2 position significantly alters the biological profile. For example, the presence of a methyl group or a phenyl group can influence the compound's interaction with target enzymes. researchgate.net In some anticancer derivatives, a phenyl group at C-2 is considered essential for activity. nih.gov

Substitutions at the C-3 Position: The C-3 position is another critical site for modification. Attaching various substituted anilines or other aromatic rings at this position has been a common strategy. The nature of the substituent on this appended ring, whether electron-donating or electron-withdrawing, can dramatically affect potency. jpionline.org For example, electron-withdrawing groups on an aniline (B41778) ring at C-3 can potentiate anticancer activity. jpionline.org

Substitutions at the C-4 Position: The C-4 position offers another avenue for structural diversification. The introduction of different substituted anilines at this position has been shown to modulate anticancer efficacy. jpionline.org For instance, the presence of a 4-bromo-substituted aniline at C-4 resulted in a derivative with potent activity against breast cancer cell lines. jpionline.org

Modifications of the C-6 Nitro Group: While the nitro group itself is important, its replacement with other functionalities or the introduction of adjacent substituents can fine-tune the activity. For example, reduction of the nitro group to an amino group, which is then further functionalized, is a common synthetic strategy to create a diverse library of compounds with varied pharmacological profiles. researchgate.net

These systematic variations allow for the development of a comprehensive structure-activity relationship (SAR), guiding the design of more potent and selective therapeutic agents. researchgate.netmdpi.com

SAR Analysis for Specific Biological Targets and Disease Models

The strategic modification of the this compound scaffold has led to the discovery of derivatives with specific activities against various diseases. The following sections detail the SAR for anticancer, antimicrobial, and antiparasitic applications.

The 6-nitroquinazolin-4-one framework has proven to be a valuable scaffold for the development of anticancer agents. ontosight.airoyalsocietypublishing.org The SAR for this class of compounds reveals several key features that correlate with their efficacy against cancer cells.

A primary determinant of anticancer activity is the substitution pattern on the quinazoline ring. nih.gov Research has shown that the presence of an anilino group at the C-4 position is crucial for activity, with electron-withdrawing substituents on the aniline ring, particularly at the meta or para positions, enhancing the potency. nih.gov For instance, a derivative bearing a 4-bromo-substituted aniline at the C-4 position exhibited significant growth inhibition of breast cancer cell lines. jpionline.org

Furthermore, the introduction of specific moieties at other positions of the quinazoline ring can significantly impact anticancer efficacy. A study on bis-quinazolinones revealed that a derivative with a sulfonylbis(phenylene) linker and a methyl group at C-2, in addition to the C-6 nitro group, showed superior potency against lung and breast cancer cell lines. royalsocietypublishing.org Another series of novel 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives demonstrated that substitutions on the phenylurea moiety influenced their antiproliferative activity, with some compounds showing notable effects against breast cancer cells. nih.govresearchgate.net

The following table summarizes the anticancer activity of selected this compound derivatives:

| Compound/Derivative | Structural Features | Cancer Cell Line(s) | Observed Activity (IC50) |

| Derivative 4e jpionline.org | 4-(4-Bromophenyl)amino at C-4 | MCF-7, MDA-MB-231 | 8.97 µM, 12.66 µM |

| Derivative 7e royalsocietypublishing.org | 3,3'-(sulfonylbis(4,1-phenylene))bis(2-methyl-6-nitroquinazolin-4(3H)-one) | A549, MCF-7 | 2.75 µM, 1.26 µM |

| Compound 8c nih.gov | 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | MCF-7 | Acceptable antiproliferative activity |

Derivatives of this compound have also been investigated for their antimicrobial properties. The substitution patterns on the quinazoline ring play a significant role in determining the spectrum and potency of their antibacterial and antifungal activities. nih.govnih.gov

Research indicates that the parent compound, 6-nitro-3(H)-quinazolin-4-one, exhibits notable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net This suggests that the core 6-nitroquinazolinone structure itself is a key pharmacophore for antimicrobial action.

Further modifications of this core structure have been explored to enhance antimicrobial efficacy. For example, the synthesis of Schiff bases by condensing 2-methyl-6-nitroquinazolin-4-ones with various aromatic aldehydes has yielded compounds with antibacterial activity. researchgate.net The nature of the substituent on the aromatic aldehyde can influence the level of activity.

The following table presents data on the antimicrobial activity of a key this compound derivative:

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) |

| 6-nitro-3(H)-quinazolin-4-one researchgate.net | Bacillus subtilis | 15.04 ± 0.10 |

| Staphylococcus aureus | 12.08 ± 0.12 | |

| Escherichia coli | 10.08 ± 0.12 |

It is important to note that while some derivatives show promise, others, such as those with acylated amino groups at the C-6 position, have been found to be inactive. researchgate.net This highlights the sensitivity of antimicrobial activity to the specific substitution patterns on the quinazoline ring.

The this compound scaffold has also served as a template for the development of antiparasitic agents, particularly against Leishmania and Trypanosoma cruzi. researchgate.netmdpi.com The structure-activity relationship in this context reveals the importance of specific substitutions for potent and selective activity.

In a study focused on antichagasic agents, a series of quinazoline-2,4,6-triamine derivatives were synthesized. mdpi.com It was found that compounds with nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent against T. cruzi. mdpi.com The presence of the nitro group on the benzoyl moiety was critical for this activity.

For antileishmanial agents, a series of 4-arylamino-6-nitroquinazolines were synthesized and evaluated. researchgate.net The results demonstrated that the nature of the substituent on the 4-arylamino group significantly influenced the activity. Specifically, a derivative with a 4'-(methylsulfanyl)phenylamino group at the C-4 position and another with a 2'-methoxyphenylamino group at the same position showed excellent antileishmanial activity, even surpassing the standard drug pentamidine. researchgate.net This indicates that both the C-6 nitro group and the specific substitution at the C-4 position are crucial for potent antiparasitic effects.

The following table summarizes the antiparasitic activity of selected this compound derivatives:

| Compound/Derivative | Parasite | Observed Activity (IC50) |

| 4-[4'-(methylsulfanyl)phenyl]amino-6-nitroquinazoline researchgate.net | Leishmania major promastigotes | 1.87 ± 0.31 µM |

| 4-(2'-methoxyphenyl)amino-6-nitroquinazoline researchgate.net | Leishmania major promastigotes | 4.37 ± 0.02 µM |

| Nitrobenzoyl-substituted quinazoline-2,4,6-triamine derivatives (Compounds 2-4) mdpi.com | Trypanosoma cruzi epimastigotes and trypomastigotes | Most potent in the series |

These findings underscore the potential of the this compound scaffold in the design of novel antiparasitic drugs and highlight the key structural features required for potent activity.

Pharmacological and Biological Activities of 6 Nitro 6h Quinazolin 4 One Derivatives

Anticancer Potential and Associated Molecular Pathways of 6-Nitro-6H-quinazolin-4-one Derivatives

Derivatives of this compound have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential as anticancer agents. Their therapeutic promise stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and propagation. Research has illuminated several mechanisms through which these compounds exert their effects, including the inhibition of key signaling kinases, modulation of fundamental cellular processes like RNA splicing, and the induction of cell death pathways. Furthermore, their efficacy has been demonstrated in a range of cancer cell models, and they are being explored for novel therapeutic strategies such as dual-target inhibition and photodynamic therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity

A primary mechanism contributing to the anticancer activity of this compound derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation; its dysregulation is a common feature in many cancers.

Newly synthesized 6-nitro-4-anilinoquinazoline derivatives have shown potent inhibitory activity against both wild-type and mutated forms of EGFR. nih.gov The design of these compounds often incorporates the 4-anilino quinazoline (B50416) core, a well-established pharmacophore for tyrosine kinase inhibitors. nih.gov Certain derivatives have demonstrated superior or nearly equal cytotoxicity when compared to the established EGFR inhibitor, gefitinib. mdpi.comnih.gov For instance, compound 6c , a 6-nitro-4-substituted quinazoline, exhibited superior enzyme inhibition against the mutated EGFR T790M, a common mechanism of resistance to first-generation EGFR inhibitors. nih.govmdpi.com Molecular docking studies have provided insights into the binding modes of these compounds within the EGFR active site, confirming their mechanism of action. mdpi.comnih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected 6-Nitro-4-substituted Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

|---|---|---|---|---|

| 7i | EGFR | 11.66 | Gefitinib | 15.5 |

| 7p | EGFR | 12.87 | Erlotinib | 17.2 |

| 6c | EGFR (mutant T790M) | - | Gefitinib | - |

Data derived from studies on 6-arylureido-4-anilinoquinazoline and 6-nitro-4-substituted quinazoline derivatives. Compound 6c was noted for its superior inhibition of mutant EGFR T790M. nih.govmdpi.com

Modulation of DYRK/CLK Kinase Activities and RNA Splicing Processes

The modulation of kinases that regulate pre-mRNA splicing, such as the dual-specificity tyrosine-regulated kinase (DYRK) and CDC2-like kinase (CLK) families, represents an emerging anticancer strategy. mdpi.comnih.gov Altered RNA splicing is recognized as a hallmark of malignant transformation. mdpi.com While the broader quinazoline scaffold has been investigated for the ability to inhibit CLK and DYRK kinases, leading to the disruption of the spliceosome and rectification of splicing abnormalities, specific research focusing on this compound derivatives for this mechanism is not extensively documented in the provided sources. nih.gov Studies have highlighted that a nitro group on a related, but structurally distinct, pyrido[3,4-g]quinazoline scaffold can reshape the effects on DYRK/CLK activity. mdpi.comnih.gov However, dedicated studies detailing the direct modulation of DYRK/CLK by this compound are needed to fully establish this as a mechanism for this specific compound class.

DNA Photodeleavage and Photodynamic Effects in Cancer Cell Lines

Select 6-nitro-quinazolin-4-one derivatives have demonstrated potential as photosensitizers for photodynamic therapy (PDT), a minimally invasive cancer treatment. This approach relies on a photosensitizer that, upon excitation by light of a specific wavelength, generates reactive oxygen species (ROS) that are toxic to cancer cells.

The 6-nitro derivative of quinazolin-4-one has been shown to be a highly effective DNA photocleaver under UVA, UVB, and visible light, with its activity being dependent on time and concentration. The mechanism of action is linked to the formation of ROS. When combined with UVA irradiation, this compound was found to be highly effective at inducing photodestruction in human malignant melanoma cells (A375) and showed moderate activity against glioblastoma cell lines (U87MG and T98). This suggests that appropriately substituted 6-nitro-quinazolinones could serve as lead compounds for developing novel photochemotherapeutics.

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Modulation

Beyond direct enzyme inhibition, a key component of the anticancer efficacy of this compound derivatives is their ability to trigger programmed cell death (apoptosis) and to halt the cell division cycle.

Studies on potent EGFR-inhibiting 6-nitro-quinazoline derivatives have shown that these compounds effectively induce apoptosis in cancer cells. nih.gov For example, the cytotoxic effects of compound 6c in HCT-116 colon cancer cells were linked to the induction of apoptosis, a finding confirmed through Annexin V-FITC/propidium iodide dual staining assays. nih.gov Furthermore, this same compound was found to cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov This dual action of inducing apoptosis while simultaneously preventing cancer cells from progressing through the cell cycle is a hallmark of effective chemotherapeutic agents.

Efficacy in Diverse Cancer Cell Models (e.g., Glioblastoma, Melanoma, Colon, Lung Carcinomas)

The anticancer potential of this compound derivatives has been validated across a variety of human cancer cell lines, demonstrating a broad spectrum of activity.

In studies focused on EGFR inhibition, derivatives were tested against colon cancer (HCT-116) and lung cancer (A549) cell lines, with some compounds showing cytotoxicity comparable or superior to gefitinib. nih.govmdpi.com Other research has highlighted the efficacy of 6-ureido-4-anilinoquinazoline derivatives against lung (A549), colon (HT-29), and breast (MCF-7) cancer cells. mdpi.com In the context of photodynamic therapy, the parent 6-nitro-quinazolinone compound was particularly effective against skin malignant melanoma (A 375) and demonstrated moderate activity against glioblastoma lines (U87MG and T98).

Table 2: Cytotoxic Activity of Selected 6-Nitro-Quinazoline Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 7i | A549 | Lung | 2.25 |

| 7i | HT-29 | Colon | 1.72 |

| 7i | MCF-7 | Breast | 2.81 |

| 6c | HCT-116 | Colon | - |

| 6c | A549 | Lung | - |

Data for compound 7i from a study on 6-arylureido-4-anilinoquinazoline derivatives. mdpi.com Compound 6c showed superior or nearly equal cytotoxicity compared to gefitinib in HCT-116 and A549 cell lines. nih.govmdpi.com

Exploration of Dual Inhibition Strategies (e.g., PI3K/HDAC)

A contemporary approach in cancer therapy is the development of single molecules that can inhibit multiple targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. The dual inhibition of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC) is one such promising strategy. nih.govnih.gov

Researchers have rationally designed and synthesized quinazolin-4-one-based hydroxamic acids as novel dual PI3K/HDAC inhibitors. nih.govnih.gov This was achieved by incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold connected by a linker. nih.gov These hybrid molecules have shown high potency against PI3K and HDAC enzymes and exhibited significant antiproliferative activity against multiple cancer cell lines, including acute myeloid leukemia (AML). nih.gov While this demonstrates the utility of the quinazolin-4-one core in developing dual inhibitors, the specific exploration of 6-nitro -substituted derivatives for this PI3K/HDAC dual-targeting strategy was not detailed in the available research.

Antimicrobial Efficacy Against Pathogenic Microorganisms

Derivatives of this compound have been the subject of numerous studies to evaluate their effectiveness against a spectrum of pathogenic microorganisms, including both bacteria and fungi.

Research has demonstrated that 6-nitro-3(H)-quinazolin-4-one exhibits significant antibacterial properties. nuu.uz This compound has shown notable activity against both Gram-positive and Gram-negative bacteria. Specifically, it has been found to be highly effective against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nuu.uz However, its efficacy does not extend to all bacterial strains, as it has been reported to be inactive against Pseudomonas aeruginosa. nuu.uz

The presence of the 6-nitro group in the 3(H)-quinazolin-4-one structure is a key determinant of its antibacterial potency. nuu.uz Studies have revealed that both nitro-substituted and propionamide-substituted quinazolinones display remarkable antibacterial activity. nuu.uz The susceptibility of B. subtilis, S. aureus, and E. coli to 6-nitro-3(H)-quinazolin-4-one underscores its potential for the development of new therapeutic agents against these specific bacterial strains. nuu.uz

Table 1: Antibacterial Activity of 6-nitro-3(H)-quinazolin-4-one

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Bacillus subtilis | Gram-Positive | 15.04 ± 0.10 |

| Staphylococcus aureus | Gram-Positive | 12.08 ± 0.12 |

| Escherichia coli | Gram-Negative | 10.08 ± 0.12 |

| Pseudomonas aeruginosa | Gram-Negative | Not Active |

Data sourced from a study on the antimicrobial activity of 6-substituted 3(H)-quinazolin-4-ones. nuu.uz

The investigation into the antifungal properties of this compound derivatives has yielded more varied results. While the quinazolinone scaffold is known to be a constituent of compounds with antifungal activity, the specific efficacy of the 6-nitro derivative appears to be limited against certain fungal pathogens. nih.gov

One study reported that 6-nitro-3(H)-quinazolin-4-one was not active against the pathogenic fungus Candida albicans. nuu.uz However, the broader class of quinazolinone derivatives has shown promise against other fungal species. For instance, certain novel 5,6,7,8-tetrahydroquinazolin derivatives have demonstrated antifungal activity against plant pathogenic fungi by targeting the sterol 14α-demethylase (CYP51) enzyme, which is crucial for fungal cell membrane integrity. nih.gov While not directly focused on this compound, this highlights a potential mechanism of action for related compounds. Further research is necessary to fully elucidate the antifungal spectrum and mechanisms of this compound derivatives against a wider array of human and plant pathogenic fungi.

Antiparasitic Activities: Focus on Neglected Tropical Diseases

The quest for new treatments for neglected tropical diseases has led to the exploration of various synthetic compounds, including derivatives of this compound.

Derivatives of quinazoline bearing a nitro group have emerged as promising candidates for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.gov A study focusing on quinazoline 2,4,6-triamine derivatives revealed that compounds with nitrobenzoyl substituents at the 6-position of the quinazoline nucleus were the most potent in their anti-trypanosomal activity. nih.govnih.gov

These compounds were effective against both the epimastigote and trypomastigote forms of T. cruzi. nih.govnih.gov The observed effect was rapid, occurring within 24 hours, and was sustained for at least five days. nih.govnih.gov Importantly, these potent nitro-derivatives did not exhibit toxicity towards human foreskin fibroblast cells, indicating a high selectivity index. nih.govnih.gov This suggests that the presence of a nitro group is critical for the trypanocidal activity and selectivity of these compounds. researchgate.net The mechanism of action is believed to involve the reduction of their nitro groups by type I nitroreductases present in the parasite, leading to the formation of reactive species that damage the parasite's intracellular macromolecules. researchgate.net

Anti-inflammatory Properties and Target Modulation

Quinazolinone derivatives are recognized for their anti-inflammatory potential. mdpi.com The structural features of these compounds, including substitutions on the quinazoline ring, play a crucial role in their anti-inflammatory efficacy.

The presence of electron-withdrawing groups, such as a nitro group, on the quinazolinone system has been associated with an increase in anti-inflammatory effect. mdpi.com This suggests that this compound derivatives are promising candidates for the development of new anti-inflammatory agents.

The mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Some quinazolinone derivatives have been investigated for their COX inhibitory activity. researchgate.net Additionally, lipoxygenase (LOX) is another important enzyme in the inflammatory cascade, responsible for the production of leukotrienes. researchgate.net Inhibition of LOX is a significant strategy for achieving an anti-inflammatory effect. researchgate.net While specific studies on the COX and LOX inhibitory activity of this compound are not extensively detailed in the available literature, the favorable electronic properties of the nitro group suggest that this class of compounds could modulate these inflammatory targets.

Investigation of Additional Biological Applications

Beyond their antimicrobial, antiparasitic, and anti-inflammatory activities, derivatives of this compound have been explored for other significant biological applications, most notably in the field of oncology.

Numerous studies have highlighted the anticancer potential of 6-nitro-4-substituted quinazoline derivatives. nih.gov These compounds have been evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov Certain derivatives have demonstrated potent EGFR inhibition and significant cytotoxicity against various cancer cell lines, including colon and lung cancer cells. nih.gov For instance, one of the most promising derivatives exhibited superior enzyme inhibition against the mutant EGFR T790M. nih.gov The anticancer mechanism of these compounds can involve the induction of cell cycle arrest and apoptosis. nih.gov

Antihypertensive Activity Studies

Recent research has focused on the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their potential as antihypertensive agents. In a notable study, a series of new substituted quinazolin-4(3H)-one derivatives were synthesized and subsequently screened in vivo for their effects on blood pressure. nih.gov

Out of a total of eighteen compounds synthesized in this study, seven demonstrated a discernible hypotensive effect, which was also accompanied by bradycardia. nih.gov The compounds identified as active were 2a, 2c, 4a, 4d, 5d, 6a, and 6b. nih.gov These derivatives exhibited a more pronounced antihypertensive activity when compared to the reference drug, Prazosin, which functions as an α1-adrenergic blocker. nih.govresearchgate.net Furthermore, all the synthesized compounds were found to have a lethal dose (ALD50) greater than 1000 mg/kg, with compounds 2c and 4d showing the highest safety margin with an ALD50 exceeding 1200 mg/kg. nih.govresearchgate.net

The mechanism of action for the antihypertensive effects of some quinazoline derivatives is associated with their ability to act as α1-adrenergic receptor blockers. japsonline.com The substitution pattern on the quinazoline ring has been shown to significantly influence the hypotensive potency and the duration of action. nih.gov For instance, the replacement of the furoylpiperazine moiety in Prazosin with other substituted piperidine groups has been explored, with some of the resulting compounds demonstrating potency comparable to or even exceeding that of Prazosin at higher doses in spontaneously hypertensive rats. nih.gov

Table 1: Antihypertensive Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Observed Effect | Comparative Activity | Acute Toxicity (ALD50) |

|---|---|---|---|

| 2a | Hypotensive, Bradycardia | Better than Prazosin | >1000 mg/kg |

| 2c | Hypotensive, Bradycardia | Better than Prazosin | >1200 mg/kg |

| 4a | Hypotensive, Bradycardia | Better than Prazosin | >1000 mg/kg |

| 4d | Hypotensive, Bradycardia | Better than Prazosin | >1200 mg/kg |

| 5d | Hypotensive, Bradycardia | Better than Prazosin | >1000 mg/kg |

| 6a | Hypotensive, Bradycardia | Better than Prazosin | >1000 mg/kg |

| 6b | Hypotensive, Bradycardia | Better than Prazosin | >1000 mg/kg |

| Prazosin | Reference Drug | - | - |

Antimalarial and Antiviral Research

The quinazoline nucleus is a key structural feature in several compounds with demonstrated antimalarial properties. The urgency for new antimalarial drugs is driven by the increasing resistance of Plasmodium falciparum to existing therapies. nih.gov

One area of research has focused on designing and synthesizing 2,3-substituted quinazolin-4(3H)-one derivatives inspired by the structure of febrifugine, a natural product with known antimalarial activity. nih.gov It has been observed that the 4-quinazolinone moiety is crucial for the antimalarial action. nih.gov In vivo studies have shown that some of these synthesized compounds exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov

Further investigations into new quinazolinone-4 derivatives have revealed their ability to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net In one study, two newly synthesized quinazolinone-4 derivatives, referred to as compounds A and B, were evaluated for their in vitro antimalarial activity. researchgate.net These compounds demonstrated low toxicity, with compound A being classified as harmless (class VI) and compound B as practically non-toxic (class V) according to Sidorov's classification. researchgate.net

While the broader class of quinazolines has been investigated for various pharmacological activities, including antiviral potential, specific research on the antiviral effects of this compound derivatives is an area that requires more focused investigation. The versatility of the quinazoline scaffold suggests that derivatives could be designed to target viral replication processes.

Table 2: Antimalarial Activity of Selected Quinazolinone-4 Derivatives

| Compound | Mechanism of Action | Toxicity Classification |

|---|---|---|

| Compound A | Inhibits maturation of P. falciparum ring form | Class VI (Harmless) |

| Compound B | Inhibits maturation of P. falciparum ring form | Class V (Practically non-toxic) |

Antioxidant Profiling

The antioxidant potential of quinazolin-4(3H)-one derivatives, particularly those with polyphenolic substitutions, has been a subject of significant interest. These compounds are designed to combat the detrimental effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. mdpi.com

In a study focused on newly developed polyphenolic derivatives of quinazolin-4(3H)-one, several compounds exhibited potent antioxidant activity. researchgate.net The antioxidant capacity was evaluated using various assays, including DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. researchgate.net All seven compounds tested in this study showed lower IC50 values (ranging from 7.06 to 33.49 µM) compared to the standard antioxidant ascorbic acid (IC50 = 50.17 µM). researchgate.net Notably, compounds 6 and 7, which contain an additional phenol group, were identified as the most active antioxidants. researchgate.net

Another study highlighted a compound, 2-Methyl-3-(2,3,4-trihydroxybenzylideneamino)quinazolin-4(3H)-one (4), which demonstrated superior Fe3+-Fe2+ and Cu2+-Cu+ reduction activities compared to standard antioxidants like BHA, BHT, α-Tocopherol, and Trolox. researchgate.net This compound also showed strong DPPH radical scavenging activity, surpassing that of α-Tocopherol. researchgate.net The linkage of the quinazolin-4(3H)-one scaffold with polyphenolic derivatives through a thioacetohydrazone fragment has been shown to enhance antiradical activity, with ortho-diphenolic compounds demonstrating a particularly strong effect. nih.gov

Table 3: Antioxidant Activity of a Polyphenolic Quinazolin-4(3H)-one Derivative

| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |

|---|---|---|

| 2-Methyl-3-(2,3,4-trihydroxybenzylideneamino)quinazolin-4(3H)-one (4) | 10.40 µg/mL | Comparable to α-Tocopherol |

| α-Tocopherol | - | - |

Anticonvulsant and Neuroprotective Effects

The quinazolin-4(3H)-one ring system has been a foundational structure in the development of compounds with central nervous system (CNS) activity, including anticonvulsant effects. Methaqualone, a well-known sedative-hypnotic, is a notable example from this class of compounds. mdpi.com The search for new anticonvulsant drugs with improved safety profiles has led to the synthesis and evaluation of various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives. nih.gov

In a study evaluating these derivatives, several compounds exhibited moderate to significant anticonvulsant activity when compared to the standard drug, diazepam. nih.gov The anticonvulsant activity of some quinazolin-4(3H)-one derivatives is thought to be mediated through their interaction with the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Another proposed mechanism for the anticonvulsant action of compounds like methaqualone is the positive allosteric modulation of the GABAA receptor. mdpi.com

In vivo studies using a pentylenetetrazole (PTZ)-induced seizure model have shown that certain quinazolin-4(3H)-one derivatives can provide significant protection against seizures. mdpi.com For instance, compounds 7a (R1 = p-CH3-O-C6H4-) and 8b (R1 = p-CN-C6H4-) offered 100% protection against PTZ-induced seizures. mdpi.com The latency to the first convulsion was also observed to increase with the dose of the administered compound. mdpi.com

The neuroprotective effects of these compounds may be linked to their anticonvulsant properties and their ability to modulate excitatory and inhibitory neurotransmission. By preventing excessive neuronal firing, these derivatives can potentially mitigate the neuronal damage associated with seizures and other neurological disorders.

Table 4: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives in PTZ-Induced Seizure Model

| Compound | Protection Against Seizures |

|---|---|

| 7a (R1 = p-CH3-O-C6H4-) | 100% |

| 8b (R1 = p-CN-C6H4-) | 100% |

| Diazepam | 100% (Reference) |

NMDA Receptor Antagonism

A significant development in the pharmacology of quinazolin-4-one derivatives is the discovery of a new class of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These compounds are characterized by an (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone and exhibit a unique pharmacological profile. nih.gov

The inhibition of NMDA receptor function by these quinazolin-4-one derivatives is non-competitive and voltage-independent. nih.govelsevierpure.com This suggests that their mechanism of action does not involve direct competition with the agonist at the binding site or blockage of the channel pore. nih.govnih.gov This mode of action is distinct from many other NMDA receptor antagonists.

Notably, these derivatives have shown selectivity for different NMDA receptor subunits. nih.gov Modifications to the ring substituents have led to analogues with over 100-fold selectivity for NMDA receptors over AMPA and kainate receptors. nih.gov Furthermore, within this series, compounds have been identified with a 50-fold selectivity for NR2C/D-containing receptors over those containing NR2A/B subunits. nih.gov

Specific examples of active compounds in this class include (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (2) and (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one (3). nih.gov These compounds were found to completely inhibit NR1/NR2C and NR1/NR2D receptor responses with IC50 values in the micromolar range. nih.gov The discovery of these non-competitive, subunit-selective NMDA receptor antagonists opens up new avenues for the development of therapeutics for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. nih.gov

Table 5: NMDA Receptor Antagonism by Selected Quinazolin-4-one Derivatives

| Compound | Target Receptor Subunits | IC50 at NR1/NR2D |

|---|---|---|

| (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (2) | NR1/NR2C and NR1/NR2D | 9 µM |

| (E)-3-(2-methoxyphenyl)-2-(2-nitrostyryl)quinazolin-4(3H)-one (3) | NR1/NR2C and NR1/NR2D | 5 µM |

Molecular Modeling and Computational Investigations of 6 Nitro 6h Quinazolin 4 One Derivatives

In Silico Analysis of Ligand-Receptor Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target receptor, providing critical information about the binding mode and affinity.

In the study of 6-nitro-4-substituted quinazoline (B50416) derivatives, molecular docking has been instrumental in elucidating their binding mechanisms with various protein targets, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govtandfonline.comnih.gov For instance, a molecular docking study was conducted for potent compounds such as 6c, 8, and 9f on the EGFR active site using the protein data bank (PDB) file ID: 1M17. nih.gov These studies help to gain insights into their binding modes within the enzyme's active site. tandfonline.comnih.govfigshare.com

The analysis of docked complexes reveals specific interactions with key amino acid residues. The quinazoline core is known to bind to the hinge region of EGFR, while other parts of the molecule interact with hydrophobic and solvent-accessible regions. nih.gov For example, in studies of other quinazolinone derivatives, interactions with amino acid residues such as LYS143, LYS171, ARG58, SER173, and GLY233 have been observed in various cancer-related protein targets. woarjournals.org The understanding of these interactions is fundamental for the rational design of more potent and selective inhibitors.

| Compound | Target Protein | PDB ID | Key Interacting Residues | Software/Method |

|---|---|---|---|---|

| 6c, 8, 9f | EGFR | 1M17 | Not specified | AutoDock Vina 1.1 |

| Quinazolinone derivatives | Aurora kinase inhibitor | 2W1C | LYS143, LYS171 | PyMOL and Autodock/Vina |

| Quinazolinone derivatives | Carbonic anhydrase | 4CQ0 | ARG58, LYS171, SER173, GLY233 | PyMOL and Autodock/Vina |

| Quinazolinone derivatives | Hydroxysteroid dehydrogenase | 3HB5 | LEU18, ALA19, GLY141, SER142, LYS159, SER168, ARG266 | PyMOL and Autodock/Vina |

Computational Approaches for Predicting Binding Affinity and Selectivity

Beyond identifying binding modes, computational methods are employed to quantitatively predict the binding affinity of a ligand to its receptor. cityu.edu.hk This is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. These predictions are vital for ranking potential drug candidates and prioritizing them for synthesis and biological testing.

For quinazolin-4-one derivatives, docking studies have been used to calculate binding affinities against various targets. For example, in a study targeting cyclooxygenase-2 (COX-2), the derivative QZN-16 was found to have a docking score of -10.36 kcal/mol, indicating a strong potential for binding. researchgate.net Similarly, studies on quinazolin-4(3H)-one derivatives targeting E. coli DNA gyrase showed potent inhibitors having energy scores in the range of -9.89 to -10.97 kcal/mol. mdpi.com

Selectivity is another critical aspect, ensuring that a drug candidate interacts primarily with its intended target, thereby minimizing off-target effects. Computational studies can predict selectivity by docking the same set of ligands against different, but related, protein targets. For instance, certain 6-methylquinazolin-4(3H)-one based compounds were identified as binders of the bromodomain-containing protein 9 (BRD9) and also showed promising selective behavior when tested against the BRD4 bromodomain, highlighting the utility of the quinazolin-4(3H)-one scaffold in developing selective binders. cnr.itresearchgate.net

| Compound Series | Target Protein | Predicted Binding Affinity (Docking Score) | Notes |

|---|---|---|---|

| Quinazolin-4-one derivatives (e.g., QZN-16) | COX-2 | -10.36 kcal/mol | Compared with standard indomethacin (-12.09 kcal/mol). researchgate.net |

| Quinazolin-4(3H)-one derivatives (e.g., 4a, 5a, 5c, 5d) | E. coli DNA gyrase B | -9.89 to -10.97 kcal/mol | Results were compatible with DNA gyrase inhibitory activities. mdpi.com |

| 6-methylquinazolin-4(3H)-one derivatives | BRD9 | Low micromolar range | Showed selective behavior against BRD4. cnr.itresearchgate.net |

Drug-Likeness and Pharmacokinetic Property Prediction (ADME) through Computational Methods

A compound's therapeutic success depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction is a crucial step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. researchgate.net

For 6-nitro-6H-quinazolin-4-one and its derivatives, computational tools like SwissADME are used to predict their drug-likeness and ADME properties. nih.govresearchgate.netmdpi.com These predictions are often guided by established rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Studies on various quinazoline derivatives have shown that they generally meet the criteria to be well-absorbed following oral administration, with good gastrointestinal (GI) absorption and a reduced likelihood of toxic effects. researchgate.netmdpi.com For example, an in silico analysis of quinazoline-2,4,6-triamine derivatives revealed that they possess favorable properties to be well absorbed orally. mdpi.com

| Compound Series | Prediction Tool | Predicted Properties | Key Findings |

|---|---|---|---|

| 6-nitro-4-substituted quinazolines | Not specified | Physicochemical properties, drug-likeness | Part of in silico study to evaluate potential as anticancer agents. nih.gov |

| Quinazoline-2,4,6-triamine derivatives | SwissADME | Water solubility (S), lipophilicity (ClogP), TPSA, Lipinski rule, Veber rule, %ABS, GI absorption | Compounds meet criteria for good oral absorption with reduced toxicity probability. mdpi.com |

| Quinazolin-4-one derivatives | SwissADME, PreADMET | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) | Compounds obeyed Lipinski's rule of five, indicating potential as orally active agents. researchgate.net |

| Quinazolin-4(3H)-one derivatives | Not specified | ADME | Predicted high oral bioavailability and good GI absorption. mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. researchgate.net These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potential.

For quinazoline derivatives, DFT calculations are used to study their electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE) between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ufms.br This information is valuable for understanding how the molecule will interact with biological targets. For instance, a DFT study on a quinazolinone derivative calculated the HOMO energy to be -6.121 eV and the LUMO energy to be -1.242 eV, providing insights into its electronic characteristics and potential for adsorption onto a metal surface in corrosion inhibition studies. researchgate.net Such calculations help in understanding the intrinsic properties of the this compound scaffold, guiding further chemical modifications.

| Compound | Method | Parameter | Calculated Value | Significance |

|---|---|---|---|---|

| Quinazolinone derivative (AMQ) | DFT (B3LYP/6-31G) | HOMO Energy | -6.121 eV | Indicates electron-donating ability. researchgate.net |

| Quinazolinone derivative (AMQ) | DFT (B3LYP/6-31G) | LUMO Energy | -1.242 eV | Represents electron-accepting ability. researchgate.net |

| Quinazolinone derivative (AMQ) | DFT (B3LYP/6-31G) | Energy Gap (ΔE) | 4.879 eV | Indicates moderate chemical stability and reactivity. researchgate.net |

| Structurally related quinazolines | DFT (B3LYP/6-311++G(d,p)) | MEP | Visual mapping | Evaluates electrostatic surface features and substituent effects. ufms.br |

Future Perspectives and Emerging Research Avenues for 6 Nitro 6h Quinazolin 4 One

Development of Novel Prodrug Strategies

Prodrug design represents a powerful strategy to overcome pharmacokinetic and toxicity challenges associated with a parent drug. nih.gov For 6-nitro-6H-quinazolin-4-one, its intrinsic chemical features, particularly the nitro group, offer unique opportunities for innovative prodrug approaches.

One of the most promising avenues is the development of hypoxia-activated prodrugs (HAPs) . Many solid tumors have regions of low oxygen concentration (hypoxia), a microenvironment that is less common in healthy tissues. nih.gov The nitro group of this compound can be selectively reduced under hypoxic conditions by cellular reductases. This reduction can be designed to trigger the release of a potent cytotoxic agent specifically within the tumor microenvironment. nih.gov This targeted activation would increase the therapeutic index of the drug by maximizing its effect on cancer cells while minimizing exposure and potential damage to normal, well-oxygenated tissues.

The mechanism of activation for such a prodrug would involve the enzymatic reduction of the nitro group to form nitro radical anions, which can then undergo further reduction and fragmentation to release the active drug. nih.gov This bio-reductive activation is a key feature of other nitroaromatic compounds used in medicine. nih.gov

Potential Prodrug Strategies:

Bioreductive Activation: Designing derivatives where the 6-nitro group acts as a trigger for drug release in the hypoxic environment of tumors.

Enzyme-Targeted Prodrugs: Attaching a promoiety to the quinazolinone core that is specifically cleaved by an enzyme overexpressed in cancer cells, leading to targeted drug release.

Improving Solubility: Modifying the structure to include solubilizing groups that are cleaved in vivo to release the active, less soluble parent drug at the target site.

Integration of Omics Data in Understanding Mechanistic Biology

A deep understanding of a drug's mechanism of action is crucial for its effective development and clinical application. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to elucidate the complex biological interactions of this compound. nih.govnih.gov

While studies have identified EGFR as a potential target for some derivatives, a systems-level understanding of the compound's effects is still lacking. nih.gov Omics data can provide a comprehensive map of the cellular pathways perturbed by the compound. frontiersin.org

Applications of Omics Data:

Target Identification and Validation: Proteomics can be used to identify the direct protein targets of this compound and its derivatives, confirming targets like EGFR and potentially uncovering novel ones.

Pathway Analysis: Transcriptomics (analyzing RNA) and metabolomics (analyzing metabolites) can reveal the downstream effects of target engagement, showing which signaling pathways are activated or inhibited. For example, observing changes in genes and metabolites related to apoptosis and the cell cycle would provide mechanistic support for the observed cell cycle arrest at the G2/M phase. nih.govnih.gov

Biomarker Discovery: By analyzing the genomic or proteomic profiles of cancer cell lines with varying sensitivity to the compound, researchers can identify biomarkers that predict patient response. nih.gov This is essential for patient stratification in clinical trials and for the development of personalized medicine approaches.

Understanding Resistance Mechanisms: Comparing the omics profiles of sensitive and resistant cells can reveal the molecular changes that lead to drug resistance, enabling the development of strategies to overcome it.

Integrating these diverse datasets through bioinformatics and computational modeling can build a comprehensive mechanistic model of how this compound exerts its therapeutic effects. nih.govresearchgate.net

Exploration of Structure-Based Drug Design for Enhanced Potency and Specificity

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target to design molecules with high affinity and selectivity. rroij.com This methodology has been successfully applied to develop inhibitors for various targets, including kinases. nih.gov Given that derivatives of 6-nitro-quinazoline target EGFR, SBDD is a highly relevant and promising strategy for optimizing this class of compounds. nih.govnih.gov

The process begins with determining the 3D structure of the target protein, such as the EGFR kinase domain, often through techniques like X-ray crystallography. Molecular docking studies, a key component of SBDD, can then be used to predict how different this compound derivatives bind to the active site of the enzyme. nih.govresearchgate.net These computational simulations provide insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that are crucial for binding.

By analyzing these interactions, medicinal chemists can rationally design new derivatives with modifications aimed at:

Increasing Potency: Introducing chemical groups that form stronger or additional interactions with the target protein, thereby increasing binding affinity and inhibitory potency.

Enhancing Selectivity: Exploiting subtle differences between the active sites of the target (e.g., EGFR) and other related proteins (e.g., other kinases) to design compounds that bind preferentially to the intended target. nih.gov This is critical for reducing off-target effects and improving the drug's safety profile. rroij.com

Overcoming Resistance: Designing molecules that can effectively bind to mutant forms of the target protein that are responsible for drug resistance. For example, a potent derivative (compound 6c) showed superior enzyme inhibition against the mutant EGFR T790M, a common source of resistance to first-generation EGFR inhibitors. nih.govtandfonline.com

The iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful engine for developing optimized drug candidates with enhanced therapeutic properties. rroij.com

| SBDD Component | Objective | Application to this compound |

| Molecular Docking | Predict binding mode and affinity. nih.gov | Guide modifications to improve binding to EGFR. nih.gov |

| 3D-QSAR | Relate structural features to biological activity. researchgate.net | Identify key chemical features for potency and selectivity. |

| De Novo Design | Generate novel molecular structures. | Create entirely new quinazolinone scaffolds with improved properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products